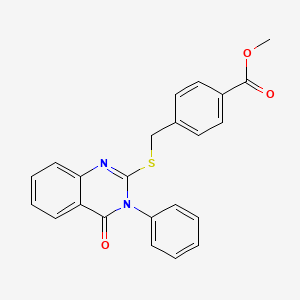

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-28-22(27)17-13-11-16(12-14-17)15-29-23-24-20-10-6-5-9-19(20)21(26)25(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWDYEVESSUYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and isothiocyanates . This intermediate is then subjected to S-alkylation using methyl 4-bromomethylbenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES) to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline.

Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioether derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate, exhibit significant anticancer properties. A study demonstrated that quinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .

COX-2 Inhibition

The compound has been evaluated for its potential as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial in the development of anti-inflammatory drugs. In a study assessing various quinazoline derivatives, it was found that some exhibited COX-2 inhibitory activity comparable to established inhibitors like celecoxib. Specifically, compounds with specific substituents showed enhanced inhibition rates, suggesting that structural modifications can optimize therapeutic efficacy .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections and as a preservative in pharmaceuticals .

Pesticidal Activity

Quinazoline derivatives have been investigated for their pesticidal properties. The compound's ability to inhibit certain enzymes critical for pest survival suggests its potential use as a biopesticide. Research indicates that these compounds can disrupt metabolic processes in pests, leading to reduced viability and population control .

Plant Growth Regulation

There is emerging evidence that this compound may influence plant growth positively. Compounds within the quinazoline family have been shown to enhance root development and overall plant vigor when applied in appropriate concentrations .

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its structural analogs have been used to explore the binding interactions with various enzymes, providing insights into drug design and development strategies aimed at specific targets .

Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to predict its binding affinity to different biological targets. These studies assist in understanding how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts .

Data Summary

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical | Anticancer Activity | Induces apoptosis in cancer cells |

| COX-2 Inhibition | Comparable efficacy to celecoxib | |

| Antimicrobial Properties | Effective against bacteria and fungi | |

| Agricultural | Pesticidal Activity | Disrupts metabolic processes in pests |

| Plant Growth Regulation | Enhances root development | |

| Biochemical Research | Enzyme Inhibition Studies | Valuable for studying enzyme interactions |

| Molecular Docking Studies | Predicts binding affinities for drug design |

Mechanism of Action

The mechanism of action of methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate and related compounds:

Key Observations:

Structural Variations: Substituent Complexity: Compound 4l () features bulky bis(4-methoxyphenyl) groups and a branched chain, which may hinder synthetic accessibility compared to the target compound’s simpler methyl benzoate substituent . Linker Diversity: The hydrazono group in ’s compound introduces conformational rigidity, whereas the target compound’s thioether bridge offers flexibility . The thioacetamide in ’s compound enables conjugation to a thiazolidinone moiety, expanding heterocyclic diversity .

Synthetic Approaches :

- The target compound and its acetate analog () emphasize green chemistry, utilizing eco-friendly solvents and catalysts . In contrast, 4l () relies on palladium-mediated Suzuki coupling, which may involve higher costs and environmental impact .

Biological Activity: Only ’s compound (5) demonstrated mild antiproliferative effects, suggesting that the thiazolidinone-thioacetamide combination enhances bioactivity compared to simpler esters like the target compound .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The benzoate ester in the target compound may improve pharmacokinetic properties (e.g., lipophilicity) relative to acetate derivatives () but could reduce reactivity for further functionalization compared to hydrazono derivatives () .

- Synthetic Efficiency : The green methods used for the target compound and its analogs () highlight trends toward sustainable synthesis, contrasting with traditional palladium-catalyzed routes () .

- Biological Potential: While the target compound’s activity remains unexplored, its structural similarity to bioactive analogs (e.g., ) warrants further investigation into anticancer or antimicrobial applications .

Biological Activity

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate is a compound derived from the quinazoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinazoline derivatives with methyl benzoate in the presence of a suitable catalyst. The synthesis pathway can be summarized as follows:

-

Starting Materials :

- 4-Oxo-3-phenyl-3,4-dihydroquinazoline

- Methyl benzoate

- Thioether reagents

-

Reaction Conditions :

- Typically carried out under reflux in a solvent like ethanol or acetic acid.

- Reaction time varies from several hours to overnight depending on the reactivity of the substrates.

-

Characterization :

- The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has indicated that compounds related to quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain quinazoline derivatives showed inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. It was found to inhibit COX enzymes, specifically COX-2, which plays a critical role in inflammation and pain pathways. In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively studied. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly in breast and lung cancer models .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of COX Enzymes : The compound exhibits selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

- Cell Cycle Modulation : In cancer cells, this compound disrupts the normal cell cycle progression, leading to increased apoptosis rates.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to its anticancer efficacy.

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Formation of the quinazolinone core : Reacting substituted benzaldehydes with thiourea derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) to form the 4-oxo-3-phenyl-3,4-dihydroquinazoline intermediate .

Thioether linkage introduction : Alkylation or thiol-substitution reactions, such as coupling the quinazolinone thiol group with methyl 4-(bromomethyl)benzoate in basic media (e.g., NaOH in ethanol) .

- Key optimization parameters include reaction time (4–6 hours reflux), solvent choice (ethanol, dioxane), and acid/base catalysis .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic peaks:

- Quinazolinone carbonyl (δ ~165–170 ppm in 13C NMR).

- Aromatic protons in the phenyl and benzoate moieties (δ ~6.5–8.5 ppm in 1H NMR).

- Thioether methylene (–SCH2–, δ ~3.5–4.5 ppm in 1H NMR) .

- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z = 443 for related quinazolinone derivatives) and fragmentation patterns .

- IR spectroscopy : Confirm carbonyl (C=O, ~1660–1680 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, fume hood) and avoid direct contact .

- First-aid measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Emergency protocols should align with GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol, but could increase side reactions.

- Catalyst screening : Test bases like K2CO3 or DBU to improve thioether coupling efficiency .

- Temperature control : Lower temperatures (e.g., 50°C) may reduce decomposition, as seen in analogous triazole syntheses (yields up to 86% at controlled conditions) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity products (>95%) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., tyrosine kinases or tubulin, common targets for quinazolinones). Focus on the thioether and ester groups as potential binding motifs .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with cytotoxic activity using regression models .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, such as metabolic stability via esterase hydrolysis .

Q. How to resolve contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC to confirm connectivity) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in DCM/hexane) and refine using SHELXL .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .

Q. What strategies can assess the compound's cytotoxicity and mechanism of action?

- Methodological Answer :

- In vitro assays :

- MTT assay : Test viability in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC50 calculation .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to detect programmed cell death .

- Target identification :

- Western blotting : Monitor phosphorylation of kinases (e.g., EGFR) inhibited by quinazolinones .

- Microscopy : Observe tubulin disruption (e.g., immunofluorescence for microtubule integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.